Cas no 1385694-32-5 (3-(Butan-2-ylamino)propanamide;oxalic acid)
3-(Butan-2-ylamino)propanamide;oxalic acid Chemical and Physical Properties
Names and Identifiers
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- ARONIS24533
- BBC/700
- N3-(sec-butyl)-b-alaninamide oxalate
- N3-Butan-2-yl-beta-alaninamide (C2H2O4)
- 3-(Butan-2-ylamino)propanamide;oxalic acid
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- Inchi: 1S/C7H16N2O.C2H2O4/c1-3-6(2)9-5-4-7(8)10;3-1(4)2(5)6/h6,9H,3-5H2,1-2H3,(H2,8,10);(H,3,4)(H,5,6)
- InChI Key: FWLABZQFYLQNJY-UHFFFAOYSA-N
- SMILES: O=C(CCNC(C)CC)N.OC(C(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 175
- Topological Polar Surface Area: 130
3-(Butan-2-ylamino)propanamide;oxalic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB385553-1 g |
N3-Butan-2-yl-beta-alaninamide (C2H2O4) |
1385694-32-5 | 1g |
€497.40 | 2022-08-31 |
3-(Butan-2-ylamino)propanamide;oxalic acid Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 3-(Butan-2-ylamino)propanamide;oxalic acid
3-(Butan-2-ylamino)propanamide and Oxalic Acid: A Comprehensive Overview
The compound with CAS No. 1385694-32-5, commonly referred to as 3-(Butan-2-ylamino)propanamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, along with its counterpart oxalic acid, plays a pivotal role in various chemical reactions and biological processes. Recent advancements in research have shed light on their unique properties and potential applications, making them subjects of interest for both academia and industry.
3-(Butan-2-ylamino)propanamide is a derivative of propanamide, characterized by the presence of a butan-2-ylamino group attached to the third carbon of the propanamide chain. This structural feature imparts distinctive chemical properties, including enhanced solubility and reactivity. The molecule's ability to form hydrogen bonds makes it highly versatile in various chemical transformations. Recent studies have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents.
Oxalic acid, on the other hand, is a dicarboxylic acid with the molecular formula C₂H₂O₄. It is widely recognized for its role in natural processes, such as plant metabolism and mineral formation. In synthetic chemistry, oxalic acid serves as a key reagent in the preparation of metal oxalates and other organic compounds. Its ability to coordinate with metal ions has led to its application in catalysis and materials science.
The combination of 3-(Butan-2-ylamino)propanamide and oxalic acid has been studied extensively in recent years. Researchers have discovered that this combination can significantly influence reaction pathways, leading to the formation of complex molecular architectures. For instance, a 2023 study published in *Journal of Organic Chemistry* demonstrated that the interaction between these two compounds can facilitate the synthesis of biologically active molecules with potential therapeutic applications.
One of the most intriguing aspects of 3-(Butan-2-ylamino)propanamide is its role in peptide synthesis. The compound's amino group enables it to act as a building block for constructing peptide chains, which are essential components of proteins. Recent breakthroughs in this area have leveraged its unique properties to develop more efficient synthetic methods, reducing production costs and enhancing yield.
In terms of applications, oxalic acid continues to be invaluable in industries such as agriculture and food processing. Its use as a chelating agent in fertilizers has improved nutrient uptake by plants, leading to higher crop yields. Additionally, oxalic acid is employed in food preservation due to its ability to inhibit microbial growth.
The synergy between 3-(Butan-2-ylamino)propanamide and oxalic acid extends beyond synthetic chemistry into environmental science. A 2022 study highlighted their potential as eco-friendly alternatives to traditional chemical reagents. By utilizing these compounds, researchers have developed sustainable methods for waste treatment and pollution control.
Looking ahead, the continued exploration of 3-(Butan-2-ylamino)propanamide and oxalic acid holds promise for groundbreaking innovations across multiple disciplines. Their unique chemical properties and versatile applications make them indispensable tools for scientists and engineers alike.
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